molecular formula C₂₂H₃₀N₃O₁₀P B560560 Sofosbuvir impurity M CAS No. 2095551-10-1

Sofosbuvir impurity M

Cat. No.: B560560
CAS No.: 2095551-10-1
M. Wt: 527.46
InChI Key: WAKQLZVLNOKKHE-BFQGEBBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofosbuvir impurity M is a process-related impurity found in the synthesis of sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infections. This compound is formed during the manufacturing process and needs to be controlled to ensure the purity and efficacy of the final pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sofosbuvir impurity M involves several steps, including nucleoside synthesis, fluorination, and regio- and stereoselective phosphoramidation. The chromatographic separation of sofosbuvir and its impurities is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with specific mobile phases and detection methods .

Industrial Production Methods

In industrial settings, the production of sofosbuvir and its impurities, including impurity M, involves large-scale chemical synthesis with stringent quality control measures. The process includes the use of various reagents and solvents, such as trifluoroacetic acid, acetonitrile, and ammonium acetate buffer, to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sofosbuvir impurity M undergoes several types of chemical reactions, including:

    Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.

    Reduction: Reduction reactions can alter the chemical structure of the impurity.

    Substitution: Nucleophilic substitution reactions can occur, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in the analysis and synthesis of this compound include trifluoroacetic acid, acetonitrile, and ammonium acetate buffer. The reactions are typically carried out under controlled conditions, such as specific pH levels, temperatures, and solvent compositions .

Major Products Formed

The major products formed from the reactions of this compound include various degradation products and structural analogs, which are characterized using techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .

Scientific Research Applications

Mechanism of Action

The mechanism of action of sofosbuvir impurity M is related to its structural similarity to sofosbuvir. It may interact with the same molecular targets, such as the non-structural protein 5B (NS5B) RNA-dependent RNA polymerase of the hepatitis C virus. the impurity does not exhibit the same antiviral activity as sofosbuvir and is primarily studied for its impact on the stability and purity of the final pharmaceutical product .

Comparison with Similar Compounds

Sofosbuvir impurity M can be compared with other process-related impurities and degradation products of sofosbuvir, such as:

This compound is unique in its specific formation pathway and structural characteristics, which distinguish it from other related compounds.

Properties

CAS No.

2095551-10-1

Molecular Formula

C₂₂H₃₀N₃O₁₀P

Molecular Weight

527.46

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36-/m0/s1

InChI Key

WAKQLZVLNOKKHE-BFQGEBBDSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity M
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity M
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sofosbuvir impurity M
Reactant of Route 4
Reactant of Route 4
Sofosbuvir impurity M
Reactant of Route 5
Reactant of Route 5
Sofosbuvir impurity M
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sofosbuvir impurity M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.